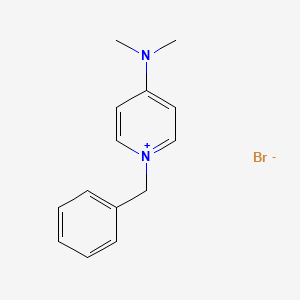
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of the dimethylamino and phenylmethyl groups in the pyridinium ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide typically involves the quaternization of 4-(dimethylamino)pyridine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
4-(dimethylamino)pyridine+benzyl bromide→Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium derivatives.
Applications De Recherche Scientifique
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it either donates or accepts electrons.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium chlorochromate
- 4-(Dimethylamino)pyridine
- N-Benzylpyridinium bromide
Uniqueness
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide is unique due to the presence of both dimethylamino and phenylmethyl groups, which enhance its reactivity and versatility in various chemical transformations. This makes it a valuable compound in both academic and industrial research.
Propriétés
IUPAC Name |
1-benzyl-N,N-dimethylpyridin-1-ium-4-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.BrH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQQZLHDSORQJZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349508 |
Source


|
| Record name | Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81439-98-7 |
Source


|
| Record name | Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide](/img/structure/B7778625.png)

![[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene](/img/structure/B7778638.png)
![Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B7778642.png)


![1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778673.png)







